2,2-difluoro-4-nitro-2H-1,3-benzodioxole
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Overview
Description
2,2-Difluoro-4-nitro-2H-1,3-benzodioxole is a chemical compound with the molecular formula C8H4F2NO4 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole typically involves the reaction of catechol with dibromodifluoromethane to form 2,2-difluorobenz-1,3-dioxole. This intermediate is then nitrated to introduce the nitro group, resulting in the formation of this compound . The reaction conditions often include the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yields. The raw materials used are typically of industrial grade, and the process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.
Reduction: 2,2-Difluoro-4-amino-2H-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-4-nitro-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The fluorine atoms contribute to the stability and reactivity of the compound, influencing its interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2-Difluoro-4-iodo-2H-1,3-benzodioxole: Contains an iodine atom instead of a nitro group, leading to different reactivity and applications
Uniqueness
2,2-Difluoro-4-nitro-2H-1,3-benzodioxole is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-difluoro-4-nitro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-7(9)13-5-3-1-2-4(10(11)12)6(5)14-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPSYMOYVGPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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